3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol
Description
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO3/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,12-13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZTUZDJUDJUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CO)O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol typically involves the reaction of 4-bromo-3-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through an epoxide intermediate, which is subsequently opened by a nucleophile to form the desired diol.
Reaction Scheme:
- 4-Bromo-3-fluorophenol + Epichlorohydrin → Epoxide intermediate
- Epoxide intermediate + Nucleophile (e.g., water) → 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol has shown promise as a potential therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine and fluorine atoms may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Biological Research
The compound is studied for its role as an enzyme inhibitor or receptor modulator. Its ability to influence biochemical pathways can be pivotal in understanding disease mechanisms.
Example:
- Enzyme Inhibition : Preliminary studies have suggested that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Materials Science
In materials science, 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol can be utilized as a building block for synthesizing novel materials with unique electronic or optical properties.
Applications:
- Ferroelectric Materials : The compound's structure can be modified to create new ferroelectric systems that exhibit desirable properties for applications in electronics.
Chemical Reactions
The compound can undergo various chemical reactions that expand its utility in synthetic chemistry:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of diol to ketone or aldehyde | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Formation of dihydro derivatives | Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄) |
| Substitution | Replacement of bromine or fluorine with other nucleophiles | Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt) |
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Diols
3-(4-Bromophenoxy)propane-1,2-diol (CAS 63834-59-3)
- Structure : Lacks the 3-fluoro group present in the target compound.
- Molecular Formula : C₉H₁₁BrO₃.
- Molecular Weight : 247.09 g/mol.
- Key Data : Used in polymer synthesis and as an intermediate in organic reactions .
3-(2-Fluorophenoxy)propane-1,2-diol (CAS 399-28-0)
- Structure: Fluorine at the 2-position of the phenoxy group.
Phase Transition :
Form ∆transHm (kJ/mol) Melting Point (K) Racemic mixture 20.5 318.2 (R)-enantiomer 26.0 333.7 - Significance : Enantiomeric differences in phase transitions highlight stereochemical impacts on physical properties .
3-(3-Trifluoromethylphenoxy)propane-1,2-diol (CAS 902261-47-6)
Alkoxy/Methoxy-Substituted Diols
3-(4-Methoxyphenoxy)propane-1,2-diol (CAS 17131-52-1)
- Structure : Methoxy group at the para position.
- Molecular Formula : C₁₀H₁₄O₄.
- Molecular Weight : 198.22 g/mol.
- Applications: Key monomer in lignin-based polymers; solidifies readily due to para-substitution .
3-(2-Methoxyphenoxy)propane-1,2-diol
Bulky/Complex Substituents
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol
- Structure : Bulky tert-octyl group enhances lipophilicity.
- Biological Activity : Inhibits multiple kinases (e.g., JNK, p38) with anti-inflammatory effects (IC₅₀ values in µM range) .
Levodropropizine (S(-)-3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol)
Natural Product-Derived Diols
- Examples: 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Isolated from Schisandra sphenanthera; exhibits antioxidant properties .
Key Comparative Data
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Biological Activity
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrFO₃
- Molar Mass : 265.08 g/mol
- Structure : The compound features a bromine atom and a fluorine atom attached to a phenoxy group, along with two hydroxyl (-OH) groups that characterize its diol nature.
The biological activity of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with enzymes, potentially modulating their activity. The presence of halogen substituents (bromine and fluorine) may enhance binding affinity and specificity towards certain molecular targets.
- Receptor Modulation : It may influence receptor activity, which can affect various signaling pathways within cells.
- Biochemical Pathways : The compound's structural features allow it to participate in biochemical reactions, potentially impacting metabolic pathways.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The diol structure may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol may possess antimicrobial properties. Compounds with bromine or fluorine substituents have been shown to enhance antibacterial activity against various strains .
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The potential for 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol to modulate these pathways warrants further investigation .
Applications in Research
The compound has several applications across different fields:
- Medicinal Chemistry : It serves as a precursor for the synthesis of more complex pharmaceutical agents. Its unique functional groups provide opportunities for further chemical modifications.
- Biological Studies : Investigated for its interactions with enzymes and receptors, which can lead to insights into drug design and development.
- Material Science : Its reactivity makes it suitable for creating specialty chemicals and advanced materials .
Comparative Analysis
To understand the unique properties of 3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Potential Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)propane-1,2-diol | Chlorine instead of bromine | Varies; often lower binding affinity |
| 2-(4-Fluorophenyl)propane-1,2-diol | Fluorine atom only | Enhanced reactivity; potential for different interactions |
| 3-(4-Bromo-2-fluorophenyl)propanoic acid | Combination of bromo and fluoro groups | Antimicrobial properties observed |
Q & A
Q. Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity).
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) .
Data Analysis : Use response surface methodology (RSM) to model dose-response relationships and identify synergies/antagonisms .
Advanced: What strategies resolve stereochemical uncertainties in diol derivatives?
Methodological Answer:
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with polar organic mobile phases .
X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (solvent: dichloromethane/hexane) .
Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomer assignment .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation of bromo/fluoro vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
